N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-7-8(2)20-13(14-7)15-12(18)9-6-16(3)11(17)5-10(9)19-4/h5-6H,1-4H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGLZADZFXXYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C=C2OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions involving methylation and subsequent functional group modifications.
Pyridine Ring Construction: The pyridine ring is synthesized through a series of condensation reactions, often involving aldehydes or ketones as starting materials.
Amide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Carboxamide Group Formation
The carboxamide moiety is likely introduced via amidation:
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Direct coupling : Reaction of the pyridine carboxylic acid with an amine (e.g., 4,5-dimethylthiazol-2-amine) using coupling agents like EDCI or HOBt, as seen in azo dye synthesis .
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Alternative pathway : Hydrolysis of cyano groups to carboxamides, as observed in pyridinone derivatives .
Table 2: Carboxamide Formation
| Method | Reagents | Yield | Source |
|---|---|---|---|
| Amidation | EDCI, methacrylic acid | Not specified | |
| Hydrolysis | Aqueous acid/base | – |
Thiazole Substituent Incorporation
The 4,5-dimethylthiazol-2-yl group may be introduced through:
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Condensation reactions : Coupling of thiazolidinones with hydrazonopropanals under high-pressure conditions, as described for thiazolo[4,5-c]pyridazine synthesis .
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Direct attachment : Diazotization and coupling with aromatic amines, analogous to azo dye synthesis .
Table 3: Thiazole Substituent Synthesis
| Method | Reagents | Yield | Source |
|---|---|---|---|
| Cyclocondensation | 4-thiazolidinones, hydrazonopropanals, Q-Tube reactor | 43% | |
| Diazotization | Aryl diazonium salts, pyridine | – |
Analytical and Functional Characterization
-
Spectral data : IR bands for NH (3410–3296 cm⁻¹) and CO (1626 cm⁻¹), as seen in similar pyridones .
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Biological activity : Potential antimicrobial properties, as observed in analogous N-sulfonamide pyridones .
Table 4: Spectral and Biological Data
| Property | Details | Source |
|---|---|---|
| IR (NH stretch) | 3410–3296 cm⁻¹ | |
| IR (CO stretch) | 1626 cm⁻¹ | |
| Antimicrobial activity | Significant against bacterial/fungal strains |
Mechanistic Insights
-
Cyclocondensation : Enol intermediates from pyridones react with aldehyde carbonyls to form thiazolo[4,5-c]pyridazines via [4+2] cycloaddition .
-
Amidation : Nucleophilic attack of amines on activated carbonyls (e.g., acid chlorides) .
Scheme 1: Proposed Cyclocondensation Mechanism
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The compound's structural features suggest it may interact with key biological targets involved in cancer progression.
- Mechanism of Action : Research indicates that derivatives of this compound can inhibit specific kinases that are upregulated in various cancers. For instance, Polo-like kinase 1 (Plk1), a target for anticancer therapies, has shown promising interactions with similar compounds, suggesting that N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide may also exhibit such properties through structural analogs .
Antimicrobial Properties
The compound has been explored for its antimicrobial activities against several bacterial strains.
- Synthesis and Evaluation : A series of sulfonamide derivatives incorporating thiazole and pyridone moieties were synthesized and tested for their antimicrobial efficacy. These studies revealed significant activity against various pathogens, indicating that the incorporation of the thiazole moiety could enhance the biological activity of the parent compound .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in bacterial metabolism.
- Dual Enzyme Inhibition : Compounds designed from this framework have been shown to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial for bacterial growth and survival. This dual inhibition mechanism suggests a potential for developing new antibiotics that can combat resistant strains of bacteria .
Structural Optimization Studies
Research into the structural optimization of related compounds has provided insights into how modifications can enhance biological activity.
- Case Studies : Various analogs have been synthesized and their structures optimized using computational methods alongside experimental validation. These studies have demonstrated that specific substitutions on the dihydropyridine core can significantly affect both potency and selectivity towards cancer cells and microbial targets .
Data Table: Summary of Biological Activities
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular enzymes. In cell viability assays, it is reduced by mitochondrial dehydrogenases in living cells to form an insoluble formazan product. This reduction process is indicative of active cellular metabolism and is used to quantify cell viability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Enamine Ltd Building Blocks Catalogue
The Enamine Ltd catalogue (2021) lists compounds with partial structural overlap, enabling comparative analysis:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s methoxy group contrasts with the trifluoromethyl group in EN300-7456732, which enhances lipophilicity and metabolic stability .
- Heterocyclic Diversity: Unlike EN300-7456076’s naphthalene-quinoline system, the target compound’s thiazole-dihydropyridine scaffold may favor interactions with redox-sensitive targets (e.g., NADPH-dependent enzymes) .
- Molecular Weight: The target compound’s lower molecular weight (~309 vs.
Functional Comparisons
- The thiazole moiety in the target compound may enhance cellular uptake, a feature observed in thiazole-containing anticancer agents .
- Binding Affinity : The carboxamide linker in the target compound is analogous to EN300-7456732, which utilizes this group for hydrogen bonding with enzyme active sites. However, the absence of fluorinated groups may reduce binding potency compared to EN300-7456732 .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s simpler structure (vs. EN300-7456732) allows cost-effective synthesis, as noted in Enamine Ltd’s pricing strategies for similar building blocks .
- Data Gaps: No peer-reviewed studies directly evaluate the biological activity of the target compound.
Biological Activity
N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on available literature.
Chemical Structure and Synthesis
The compound features a thiazole ring and a dihydropyridine moiety, which are known for their diverse biological activities. The synthesis of this compound often involves the Biginelli reaction, which combines aldehydes, urea, and β-keto esters under acidic conditions to form dihydropyrimidinones. This method has been optimized for yield and efficiency in various studies .
Anticancer Properties
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. This suggests that this compound may also possess similar properties .
Antioxidant Activity
Antioxidant assays have been conducted to evaluate the ability of this compound to scavenge free radicals. Preliminary results indicate that it may reduce oxidative stress markers in cell cultures, thus supporting its potential as a therapeutic agent for oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and reactive oxygen species (ROS) production in macrophage cell lines. This activity is crucial for developing treatments for chronic inflammatory diseases .
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Induced apoptosis in HeLa cells | Flow cytometry and caspase activity assays |
| Study 2 | Reduced oxidative stress markers | DPPH scavenging assay |
| Study 3 | Inhibited TNF-alpha production | ELISA on RAW264.7 macrophages |
These studies highlight the compound's multifaceted biological activities, suggesting its potential utility in therapeutic applications.
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Antioxidant Defense : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Inflammation Modulation : It downregulates the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Q & A
Basic Synthesis and Characterization
Q1: What are the standard synthetic routes for preparing N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, and how are intermediates purified? A1:
- Synthetic Routes : The compound can be synthesized via a multi-step protocol involving:
- Condensation : Reacting a substituted pyridine derivative (e.g., 6-oxo-1,6-dihydropyridine) with a thiazole carboxamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling Agents : Use of EDCI/HOBt for amide bond formation between activated intermediates, as described for structurally analogous pyrazole-carboxamide derivatives .
- Purification : Common methods include flash chromatography (e.g., PE:EA = 8:1) and recrystallization (ethanol or ethyl acetate/hexane) to achieve ≥60% yields .
- Characterization : Confirmed via ¹H/¹³C NMR (e.g., δ 2.66 ppm for methyl groups in pyridine rings) and HRMS (e.g., [M+H]⁺ matching theoretical mass) .
Advanced Synthesis: Reaction Optimization
Q2: How can researchers optimize reaction conditions to improve yields for sterically hindered intermediates in this compound’s synthesis? A2:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while DCM minimizes side reactions in coupling steps .
- Catalysis : Substituent-dependent reactivity may require adjusting base strength (e.g., TEA vs. DIPEA) to avoid over- or under-activation of carboxyl groups .
- Monitoring : Use TLC (Rf = 0.3–0.5 in PE:EA) to track reaction progress and prevent over-stirring, which can degrade sensitive intermediates .
Basic Characterization Techniques
Q3: Which spectroscopic methods are critical for confirming the structure of this compound, and what key spectral markers should researchers prioritize? A3:
- ¹H NMR : Focus on:
- IR Spectroscopy : Peaks at ~1630–1670 cm⁻¹ (C=O stretching) and ~3180 cm⁻¹ (N-H bending) confirm carboxamide functionality .
- HRMS : Match experimental [M+H]⁺ with theoretical values (e.g., ±0.001 Da tolerance) .
Advanced Data Analysis: Resolving Spectral Contradictions
Q4: How should researchers address discrepancies in reported NMR data for structurally similar derivatives? A4:
- Cross-Validation : Compare with analogs (e.g., N-(2-phenyl-4-oxo-thiazolidin-3-yl)benzothiazole-3-carboxamide) where δ 7.4–7.6 ppm signals indicate aromatic coupling .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and identify misassignments due to solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism (e.g., keto-enol forms in dihydropyridine rings) .
Biological Activity Profiling
Q5: What methodological frameworks are recommended for evaluating this compound’s bioactivity in kinase inhibition assays? A5:
- Enzyme Assays : Use ATP-competitive binding assays with recombinant kinases (e.g., CDK2 or EGFR) at 1–10 µM compound concentrations .
- Cell Viability : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations using nonlinear regression .
- Controls : Include positive controls (e.g., staurosporine) and solvent-matched blanks to validate specificity .
Stability and Degradation Studies
Q6: How can researchers assess the hydrolytic stability of the dihydropyridine ring under physiological conditions? A6:
- pH-Dependent Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 220 nm detection) .
- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free carboxylic acid or demethylated derivatives) .
Stereochemical Considerations
Q7: What strategies are employed to resolve stereochemical ambiguity in the dihydropyridine ring? A7:
- Chiral Chromatography : Use Chiralpak® columns with hexane/ethanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from DFT-optimized structures .
Computational Modeling for SAR
Q8: How can molecular docking guide structure-activity relationship (SAR) studies for this compound? A8:
- Target Selection : Dock the compound into kinase ATP-binding pockets (e.g., PDB: 1HCL) using AutoDock Vina. Prioritize residues forming hydrogen bonds with the carboxamide group .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs with substituted thiazole rings .
Scale-Up Challenges
Q9: What are critical considerations when scaling synthesis from milligram to gram quantities? A9:
- Solvent Safety : Replace DMF with less toxic alternatives (e.g., acetonitrile) for large-scale reactions .
- Catalyst Efficiency : Optimize EDCI/HOBt ratios (e.g., 1:1.2) to reduce waste and costs .
Regulatory Compliance
Q10: What guidelines apply to the safe handling and disposal of this compound in academic labs? A10:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
